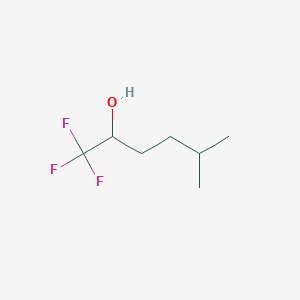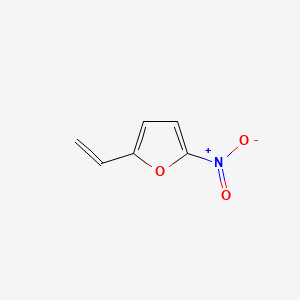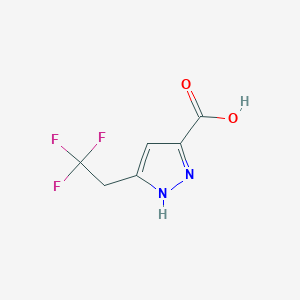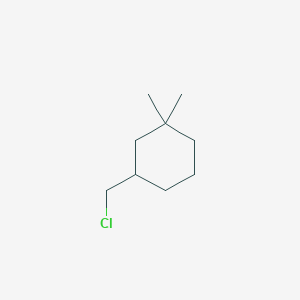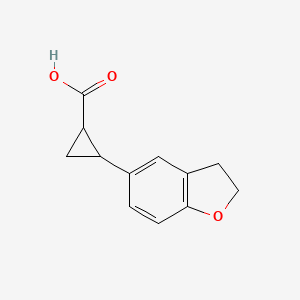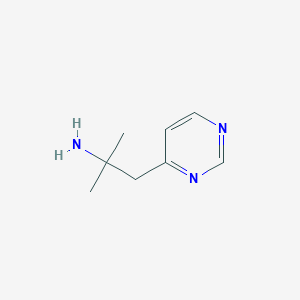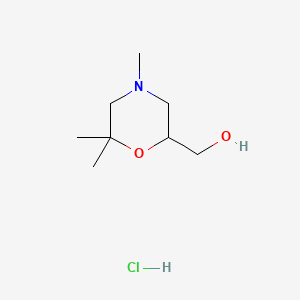![molecular formula C15H14F3NO B13601284 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C15H14F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-bromo-1-phenylethanone.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-bromo-1-phenylethanone with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 4-(trifluoromethyl)benzaldehyde, resulting in the formation of an intermediate compound.
Reduction: The intermediate compound is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
- 2-Amino-2-(4-fluorophenyl)ethanol
- 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol
Uniqueness
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological targets or unique reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C15H14F3NO |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-amino-2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)11-7-5-10(6-8-11)12-3-1-2-4-13(12)14(19)9-20/h1-8,14,20H,9,19H2 |
Clave InChI |
QXYPNQIILYYOGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



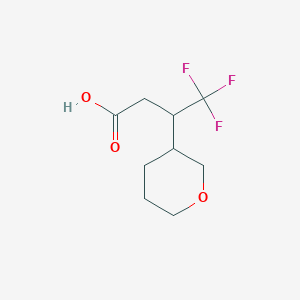
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)



